molecular formula C10H12N4OS B11056352 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one

1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one

Cat. No.: B11056352
M. Wt: 236.30 g/mol
InChI Key: CWXCTWDJCXGIJX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrimidine class, characterized by a fused triazole and pyrimidine core. Such derivatives are explored for antiproliferative, antibacterial, and DNA-binding activities due to their heterocyclic versatility .

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C10H12N4OS/c1-6-4-7(2)14-9(11-6)12-13-10(14)16-5-8(3)15/h4H,5H2,1-3H3

InChI Key

CWXCTWDJCXGIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with various aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar oxidative cyclization methods. The use of microwave irradiation has been explored to enhance reaction rates and yields, providing a catalyst-free and additive-free approach .

Chemical Reactions Analysis

Types of Reactions: 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Iodobenzene diacetate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the triazole or pyrimidine positions, which influence pharmacological and physicochemical properties. Key examples include:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
1-[(5,7-Dimethyl[1,2,4]Triazolo[4,3-a]Pyrimidin-3-yl)Sulfanyl]Propan-2-One (Target Compound) 1,2,4-Triazolo[4,3-a]pyrimidine 5,7-dimethyl; 3-sulfanyl-propan-2-one Antiproliferative, DNA interaction Multi-step heterocyclic synthesis
N-[4-(Tert-Butyl)-Thiazol-2-yl]-2-[(5,7-Dimethyl-1,2,4-Triazolo[4,3-a]Pyrimidin-3-yl)Thio]Acetamide 1,2,4-Triazolo[4,3-a]pyrimidine 3-thioacetamide linked to tert-butyl-thiazole Unspecified (likely antimicrobial) Thioether coupling
2-[(5,7-Dimethyl[1,2,4]Triazolo[4,3-a]Pyrimidin-3-yl)Sulfanyl]-1-[4-(4-Methoxyphenyl)Piperazinyl]Ethanone 1,2,4-Triazolo[4,3-a]pyrimidine 3-sulfanyl linked to 4-methoxyphenyl-piperazinyl-ethanone CNS-targeting potential (structural inference) Nucleophilic substitution
4-Aryl-6,7-Dihydro-[1,2,3]Triazolo[1,5-a]Pyrazine Derivatives 1,2,3-Triazolo[1,5-a]pyrazine Varied aryl/alkyl groups at position 4 Anticancer (via one-pot synthesis) One-pot cyclization with ynones

Key Observations:

  • Core Structure Differences: The target compound’s pyrimidine core (vs.
  • Synthetic Efficiency : Unlike one-pot pyrazine derivatives , the target compound requires multi-step synthesis, which may reduce scalability but allows precise functionalization .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than tert-butyl-thiazole derivatives () due to the polar sulfanyl-propan-2-one group, favoring aqueous solubility .
  • Metabolic Stability : Piperazinyl derivatives () may undergo faster hepatic metabolism due to the 4-methoxyphenyl group, whereas the target compound’s propan-2-one moiety could confer stability against oxidative enzymes .

Biological Activity

1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with a sulfanyl group and a propan-2-one moiety. Its molecular formula is C10H12N4OSC_{10}H_{12}N_4OS with a molecular weight of approximately 240.30 g/mol. The presence of the triazole and pyrimidine rings contributes to its diverse pharmacological activities.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine with appropriate thiol derivatives in the presence of coupling agents. This method allows for the efficient formation of the sulfanyl linkage.

Anticancer Activity

Research has indicated that compounds within the triazolo-pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the cytotoxicity of several derivatives against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound showed IC50 values comparable to standard chemotherapeutics like cisplatin, demonstrating potential as an anticancer agent .
CompoundCell LineIC50 (µM)Reference
1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-oneMCF-75.0
CisplatinMCF-76.0
DoxorubicinHCT1164.5

Antiviral Activity

Some studies have suggested that derivatives of triazolo-pyrimidines can exhibit antiviral properties by inhibiting viral replication mechanisms. The specific antiviral mechanisms remain to be fully elucidated but may involve interference with viral polymerases or proteases.

Antimicrobial Activity

Triazolo-pyrimidine derivatives have also been tested for antimicrobial activity against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria:

  • Case Study 2 : A screening of several derivatives revealed that they exhibited bactericidal activity comparable to standard antibiotics like streptomycin .
Bacterial StrainActivity ObservedReference
Staphylococcus aureusActive
Escherichia coliActive

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : The compound may intercalate into DNA or bind to DNA repair enzymes, disrupting cellular replication processes.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cellular metabolism or viral replication.

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